N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide
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Overview
Description
N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzoyl and dimethoxyphenyl groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an o-aminoacetophenone with an aldehyde.
Introduction of Benzoyl and Dimethoxyphenyl Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the dimethoxyphenyl group can be added through nucleophilic substitution reactions.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the benzoyl and dimethoxyphenyl groups under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide
- N-(6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide is unique due to the presence of both benzoyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups in the quinoline core structure sets it apart from other similar compounds.
Properties
Molecular Formula |
C34H34N2O6 |
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Molecular Weight |
566.6 g/mol |
IUPAC Name |
N-(1-benzoyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C34H34N2O6/c1-22-18-27(36(34(38)24-14-10-7-11-15-24)25-16-17-29(39-2)30(19-25)40-3)26-20-31(41-4)32(42-5)21-28(26)35(22)33(37)23-12-8-6-9-13-23/h6-17,19-22,27H,18H2,1-5H3 |
InChI Key |
RDOAOWWEUKDOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C2N1C(=O)C3=CC=CC=C3)OC)OC)N(C4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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